molecular formula C17H22N4O2S B6446565 N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640966-87-4

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446565
CAS No.: 2640966-87-4
M. Wt: 346.4 g/mol
InChI Key: WIHNBMLYQODCAE-UHFFFAOYSA-N
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Description

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclopropanesulfonamide group via a sulfonylation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: The compound can be reduced to modify the quinoxaline ring or the piperidine ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring can yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to the active site of an enzyme, inhibiting its activity. The piperidine ring may enhance the binding affinity and specificity of the compound, while the cyclopropanesulfonamide group can improve its stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its combination of a quinoxaline moiety, a piperidine ring, and a cyclopropanesulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-17(19-16-7-3-2-6-15(16)18-12)21-10-4-5-13(11-21)20-24(22,23)14-8-9-14/h2-3,6-7,13-14,20H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHNBMLYQODCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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